molecular formula C26H38O4 B131416 Desoxycorticosterone pivalate CAS No. 808-48-0

Desoxycorticosterone pivalate

Número de catálogo B131416
Número CAS: 808-48-0
Peso molecular: 414.6 g/mol
Clave InChI: VVOIQBFMTVCINR-WWMZEODYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Desoxycorticosterone pivalate (DOCP) is a synthetic mineralocorticoid used primarily in veterinary medicine for the treatment of hypoadrenocorticism, also known as Addison's disease, in dogs. This condition is characterized by a deficiency in the production of glucocorticoids and mineralocorticoids due to adrenal insufficiency. DOCP is used to replace the deficient mineralocorticoids and is administered to maintain electrolyte balance and prevent the associated clinical symptoms of the disease .

Synthesis Analysis

The synthesis of deoxycorticosterone (DOC) derivative compounds, including DOCP, involves the preparation and purification of these compounds using high-pressure liquid chromatography. The synthesis products are identified, and their structures are characterized by their chromophoric transitions, such as n----II and II----II dichroic transitions. The structural analysis suggests that a normal half-chair conformation is favored in ring A of these compounds .

Molecular Structure Analysis

The molecular structure of DOCP is closely related to that of other corticosteroids, such as deoxycorticosterone. The structural analysis of DOC and its derivatives, including DOCP, reveals specific conformational characteristics that are important for their biological activity. The circular dichroism identification techniques used in the synthesis analysis provide insights into the molecular structure and the conformation of the steroid nucleus .

Chemical Reactions Analysis

DOCP, like other corticosteroids, can engage in various chemical reactions due to its steroid structure. It shares similarities with progesterone and has been shown to exhibit progesterone-like activity, which includes progestational proliferation in the endometrium of immature rabbits and induction of the estrous receptivity response in spayed guinea pigs. This indicates that DOCP can interact with progesterone receptors and elicit similar biological responses, albeit with less potency .

Physical and Chemical Properties Analysis

The physical and chemical properties of DOCP are crucial for its pharmacological efficacy and safety. It is administered via subcutaneous or intramuscular injection in dogs. The standard dosage recommended by the manufacturer is 2.2 mg/kg body weight every 25 to 30 days. However, studies have shown that lower doses, such as 1.1 mg/kg or 1.5 mg/kg, can be effective in managing hypoadrenocorticism with fewer adverse effects and without compromising the clinical outcome. The physical properties, such as solubility and stability, are important for its administration and absorption in the body .

Aplicaciones Científicas De Investigación

Treatment of Canine Hypoadrenocorticism

Desoxycorticosterone pivalate (DOCP) has been extensively studied for its effectiveness in treating canine hypoadrenocorticism. It has been used successfully for several decades in the U.S. and more recently in the UK and EU. Research indicates that DOCP provides adequate mineralocorticoid replacement, with minimal side effects reported, and is generally well-received by dog owners (White, 2018; Albers et al., 2018; Vincent et al., 2021).

Efficacy and Dosage Evaluation

Studies have evaluated the efficacy of different DOCP dosages. Lower-dose protocols for DOCP treatment have been investigated and found to be safe and effective in most dogs, potentially reducing treatment costs (Bates et al., 2013; Sieber‐Ruckstuhl et al., 2019).

Alternative Uses and Species

While primarily used in dogs, DOCP has also been successfully administered in a case of a cat with primary hypoadrenocorticism and severe hyponatremia (Woolcock & Ward, 2015). Additionally, a case of hypoaldosteronism in a Matschie's tree kangaroo was managed with DOCP, marking a rare instance of its use in non-domestic animals (Whoriskey et al., 2016).

Understanding the Mechanism

Research dating back to 1950 examined the inhibitory effect of desoxycorticosterone on enzyme systems, noting its impact on the d-amino acid oxidase system (Hayano et al., 1950).

Safety And Hazards

DOCP should be handled with care to avoid contact with skin and eyes . It may cause pain and swelling at the injection site if accidentally self-administered . It may also cause adverse effects on male reproductive organs and, as a result, fertility . It may cause adverse developmental effects on unborn children and neonates .

Direcciones Futuras

DOCP is currently used as a replacement therapy for mineralocorticoid deficiency in dogs with primary hypoadrenocorticism (Addison’s disease) . Future research could focus on optimizing the dosage and frequency of DOCP administration to improve its efficacy and minimize potential side effects .

Propiedades

IUPAC Name

[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O4/c1-24(2,3)23(29)30-15-22(28)21-9-8-19-18-7-6-16-14-17(27)10-12-25(16,4)20(18)11-13-26(19,21)5/h14,18-21H,6-13,15H2,1-5H3/t18-,19-,20-,21+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOIQBFMTVCINR-WWMZEODYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CCC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CC[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046036
Record name Desoxycorticosterone pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Desoxycorticosterone pivalate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01134
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Desoxycorticosterone Pivalate binds to the mineralocorticoid receptor. Mineralocorticoids are a family of steroids, secreted by the adrenal cortex, necessary for the regulation of a number of metabolic processes including electrolyte regulation. Desoxycorticosterone pivalate exerts its effect through its interaction with the mineralocorticoid receptor (MR), whereby it reacts with the receptor proteins to form a steroid-receptor complex. This complex moves into the nucleus, where it binds to chromatin which results in genetic transcription of cellular DNA to messenger RNA. The steroid hormones appear to induce transcription and synthesis of specific proteins, which produce the physiological effects seen after administration.
Record name Desoxycorticosterone pivalate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01134
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Desoxycorticosterone pivalate

CAS RN

808-48-0
Record name Desoxycorticosterone pivalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=808-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desoxycorticosterone pivalate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000808480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desoxycorticosterone pivalate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01134
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Desoxycorticosterone pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Desoxycortone pivalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESOXYCORTICOSTERONE PIVALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16665T4A2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desoxycorticosterone pivalate
Reactant of Route 2
Reactant of Route 2
Desoxycorticosterone pivalate
Reactant of Route 3
Reactant of Route 3
Desoxycorticosterone pivalate
Reactant of Route 4
Desoxycorticosterone pivalate
Reactant of Route 5
Desoxycorticosterone pivalate
Reactant of Route 6
Reactant of Route 6
Desoxycorticosterone pivalate

Citations

For This Compound
492
Citations
K Solocinski, M Holzworth, X Wen, KY Cheng… - Acta …, 2017 - Wiley Online Library
… gene and coordinately regulates many renal sodium transport genes, we subjected WT and Per1 KO mice to a high salt (HS) diet in combination with desoxycorticosterone pivalate (…
Number of citations: 69 onlinelibrary.wiley.com
NS Sieber‐Ruckstuhl, CE Reusch… - Journal of veterinary …, 2019 - Wiley Online Library
Background Lowering the dose of desoxycorticosterone pivalate (DOCP) for the treatment of dogs with primary hypoadrenocorticism (PH) decreases costs and could lead to increased …
Number of citations: 33 onlinelibrary.wiley.com
AM Vincent, LK Okonkowski, JM Brudvig… - Journal of Veterinary …, 2021 - Wiley Online Library
… Dr Langlois has presented continuing education lectures that were sponsored by Dechra Veterinary Products, LLC, which manufactures the desoxycorticosterone pivalate product used …
Number of citations: 15 onlinelibrary.wiley.com
JA Bates, S Shott, WD Schall - Australian veterinary journal, 2013 - Wiley Online Library
Objective To evaluate the efficacy of initial doses of desoxycorticosterone pivalate ( DOCP ) that are lower and less expensive than the presently recommended initial dose of 2.2 mg/kg …
Number of citations: 39 onlinelibrary.wiley.com
RC Lynn, EC Feldman, RW Nelson… - JOURNAL …, 1993 - researchgate.net
… The DOCP clinical study group comprised clinicians who investgated use of desoxycorticosterone pivalate for the purpose of obtainıng FDA approval for treatment of dogs with …
Number of citations: 35 www.researchgate.net
JA Jaffey, P Nurre, AB Cannon… - Journal of veterinary …, 2017 - Wiley Online Library
Background Clinicians alter dosing for desoxycorticosterone pivalate ( DOCP ) to mitigate costs, but this practice has not been critically evaluated in a prospective clinical trial. …
Number of citations: 34 onlinelibrary.wiley.com
AJ Kaplan, ME Peterson - JOURNAL-AMERICAN VETERINARY …, 1995 - researchgate.net
A study was designed to evaluate the effects of desoxycorticosterone pivalate (DOCP) on blood pressure in 8 dogs with primary hypoadrenocorticism, and to attempt to identify other …
Number of citations: 10 www.researchgate.net
RC Lynn, EC Feldman - British Veterinary Journal, 1991 - Elsevier
The efficacy of a microcrystalline desoxycorticosterone pivalate (DOCP) injection in the management of canine hypoadrenocorticism (CHAC) was investigated in 21 dogs. On day 0 …
Number of citations: 23 www.sciencedirect.com
NS Sieber‐Ruckstuhl, L Harburger… - Journal of Veterinary …, 2023 - Wiley Online Library
… Desoxycorticosterone pivalate and prednisolone doses at the end of the follow‐up period were 1.3 to 3.0 mg/kg (median: 2.3) and 0.08 to 0.5 mg/kg/day (median: 0.3), respectively. …
Number of citations: 8 onlinelibrary.wiley.com
M Albers, P Defauw, F Mortier… - Vlaams …, 2018 - openjournals.ugent.be
… In this article, the use of desoxycorticosterone pivalate is … The results showed that desoxycorticosterone pivalate provided … No side effects related to desoxycorticosterone pivalate …
Number of citations: 1 openjournals.ugent.be

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.